Chemical structure and molecular properties of 6,8-Dimethylquinolin-3-amine
Chemical structure and molecular properties of 6,8-Dimethylquinolin-3-amine
An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of 6,8-Dimethylquinolin-3-amine
Executive Summary 6,8-Dimethylquinolin-3-amine (CAS: 1176512-93-8) is a substituted quinoline derivative characterized by a bicyclic aromatic core, a primary amine at the 3-position, and methyl substituents at the 6 and 8 positions.[1][2] This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors, GPCR ligands, and anti-infective agents. Its unique substitution pattern modulates lipophilicity and basicity, offering distinct pharmacokinetic advantages over the unsubstituted parent scaffold.
Part 1: Molecular Architecture & Electronic Properties[3]
The chemical behavior of 6,8-Dimethylquinolin-3-amine is dictated by the interplay between the electron-deficient quinoline ring and the electron-donating substituents (amine and methyl groups).[3]
Structural Identifiers
| Property | Detail |
| IUPAC Name | 6,8-Dimethylquinolin-3-amine |
| CAS Number | 1176512-93-8 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| SMILES | Cc1cc(C)c2nc(N)ccc2c1 |
| InChI Key | Unique identifier required for database integration |
Electronic Distribution & Basicity
The molecule possesses two nitrogen atoms with distinct electronic environments:
-
Pyridine Nitrogen (N1): This is part of the aromatic ring.[3] It possesses a lone pair in an sp² orbital orthogonal to the π-system, making it the primary site of basicity (protonation).[3]
-
Exocyclic Amine (N3-NH₂): The lone pair on the exocyclic amine is partially delocalized into the electron-deficient pyridine ring via resonance.[3] This delocalization reduces the basicity of the exocyclic amine compared to aniline but increases the electron density at the C2 and C4 positions (ortho/para to the amine).[3]
Steric & Inductive Effects:
-
6,8-Dimethyl Substitution: The methyl groups at positions 6 and 8 exert a positive inductive effect (+I), increasing the electron density of the benzene ring.[3] This effect is transmitted to the pyridine ring, slightly increasing the pKa of the N1 nitrogen compared to 3-aminoquinoline.[3]
-
Steric Hindrance: The 8-methyl group introduces steric bulk near the N1 nitrogen, which may influence metal coordination or binding kinetics in active sites, although it does not completely block the N1 lone pair.[3]
Part 2: Physicochemical Profile
Quantitative understanding of these properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[3]
| Property | Value (Experimental/Predicted) | Significance |
| Physical State | Solid (Yellow/Orange Crystalline) | Stable handling form.[3] |
| Melting Point | 145–150 °C (Est.)[3] | Indicates crystal lattice stability.[3] |
| pKa (N1-H⁺) | ~5.4 – 5.8 | Moderately basic; protonated at acidic pH (stomach).[3] |
| pKa (NH₂) | ~2.5 – 3.0 | Very weakly basic; neutral at physiological pH.[3] |
| LogP | 2.45 ± 0.3 | Moderate lipophilicity; good membrane permeability.[3] |
| Topological PSA | 38.9 Ų | Favorable for blood-brain barrier penetration (<90 Ų).[3] |
| Solubility | DMSO (>20 mg/mL), Methanol, DCM | Low aqueous solubility at neutral pH.[3] |
*Values are predicted based on SAR of analogous 3-aminoquinolines.[3]
Part 3: Synthetic Methodologies
Synthesis of 3-substituted quinolines is more challenging than 2- or 4-substituted derivatives due to the lack of reactivity at the 3-position in standard Skraup or Doebner-Miller syntheses. Two primary routes are recommended.
Route A: Pd-Catalyzed Amination (Modern & Robust)
This route utilizes the Buchwald-Hartwig cross-coupling reaction, ensuring high regioselectivity.[3]
-
Precursor Synthesis: 3-Bromo-6,8-dimethylquinoline is synthesized via the Vilsmeier-Haack formylation of 2,4-dimethylacetanilide followed by cyclization and bromination.[3]
-
Amination: The bromo-derivative is coupled with a nitrogen source (e.g., benzophenone imine or ammonia surrogates) using a Palladium catalyst.[3]
Route B: Reduction of 3-Nitroquinoline (Classical)
This route requires the construction of the quinoline ring with a nitro group already in place, often via the condensation of 2-amino-3,5-dimethylbenzaldehyde with nitro-olefins.
Synthetic Pathway Visualization
The following diagram outlines the Buchwald-Hartwig approach, which is preferred for purity and yield.
Caption: Figure 1. Strategic synthesis of 6,8-Dimethylquinolin-3-amine via Pd-catalyzed cross-coupling.
Part 4: Experimental Protocols
Safety Warning: Quinoline derivatives can be irritants or toxic.[3] Perform all reactions in a fume hood with appropriate PPE.[3]
Protocol 4.1: Synthesis via Buchwald-Hartwig Coupling
Objective: Conversion of 3-bromo-6,8-dimethylquinoline to 6,8-dimethylquinolin-3-amine.
Reagents:
-
3-Bromo-6,8-dimethylquinoline (1.0 eq)[3]
-
Pd₂(dba)₃ (2 mol%)[3]
-
BINAP (4 mol%)[3]
-
Sodium tert-butoxide (1.4 eq)[3]
-
Toluene (Anhydrous)[3]
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BINAP in anhydrous toluene. Stir for 15 minutes to generate the active catalyst complex.[3]
-
Coupling: Add the 3-bromo-6,8-dimethylquinoline, benzophenone imine, and sodium tert-butoxide to the reaction vessel.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor consumption of the bromide by TLC (Hexane:EtOAc 4:1).[3]
-
Hydrolysis: Cool to room temperature. Add 1M HCl (aq) and stir for 2 hours to hydrolyze the imine intermediate.
-
Workup: Neutralize with NaOH to pH ~9. Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
Validation Criteria:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the aromatic proton at C3 and the appearance of a broad singlet (NH₂) around 5.5–6.0 ppm.[3]
-
MS (ESI): [M+H]⁺ peak at m/z 173.1.[3]
Part 5: Reactivity & Functionalization
The 3-amino group provides a versatile handle for further chemical modification, essential for building Structure-Activity Relationship (SAR) libraries.[3]
-
Acylation/Sulfonylation:
-
Sandmeyer Reaction:
-
Electrophilic Aromatic Substitution (EAS):
Part 6: Applications in Drug Discovery
6.1 Kinase Inhibition The 3-aminoquinoline scaffold mimics the adenine ring of ATP.[3]
-
Mechanism: The N1 nitrogen accepts a hydrogen bond from the kinase hinge region, while the N3-amine (or its amide derivative) donates a hydrogen bond.[3]
-
Specificity: The 6,8-dimethyl pattern provides hydrophobic bulk that can fill specific hydrophobic pockets (e.g., the "gatekeeper" region) in kinases like MEK, EGFR, or PI3K.[3]
6.2 Anti-Infectives Quinoline derivatives are historic antimalarials. 3-amino analogs are being explored for activity against Mycobacterium tuberculosis and resistant strains of Plasmodium falciparum.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1176512-93-8, 6,8-Dimethylquinolin-3-amine.[3] Retrieved from [Link][3]
-
Maes, B. U., et al. (2003). Synthesis of 3-aminoquinolines via palladium-catalyzed amination.[3] Tetrahedron, 59(28), 5137-5145.[3] (General methodology for 3-aminoquinoline synthesis).
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 3-Haloquinolines.[3] Journal of the American Chemical Society, 68(1), 113-116.[3] (Foundational chemistry for 3-substituted quinolines).
-
Kouzi, S. A., et al. (2019). Quinoline derivatives as kinase inhibitors: A review.[3] European Journal of Medicinal Chemistry, 180, 462-478.[3] (Application context).
Sources
- 1. 21240-74-4|5,8-Dimethylquinolin-6-amine|BLD Pharm [bldpharm.com]
- 2. 1176512-93-8|6,8-Dimethylquinolin-3-amine|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
